Evidence Item 1: Broader and More Uniform Target Inhibition Profile Relative to Single-Node PAM Inhibitors and Other Dual PI3K/mTOR Agents
Gedatolisib exhibits potent, low-nanomolar inhibition of all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2). In contrast, single-node inhibitors spare critical pathway components: alpelisib selectively targets PI3Kα only, capivasertib targets AKT only, and everolimus targets mTORC1 only. Among dual PI3K/mTOR inhibitors, samotolisib (LY3023414) shows substantially weaker inhibition of mTOR (IC50 = 165 nM) and PI3Kα (IC50 = 6.07 nM) compared to gedatolisib (mTOR IC50 = 1.6 nM; PI3Kα IC50 = 0.4 nM) . Gedatolisib also demonstrates greater uniformity across Class I PI3K isoforms relative to apitolisib (GDC-0980), which exhibits a ~5.4-fold range in IC50 values (5-27 nM) versus gedatolisib's narrower potency distribution .
| Evidence Dimension | Biochemical inhibitory potency (IC50) against PI3K isoforms and mTOR |
|---|---|
| Target Compound Data | PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM; PI3Kγ IC50 = 5.4 nM |
| Comparator Or Baseline | Samotolisib: PI3Kα IC50 = 6.07 nM (15.2x weaker); mTOR IC50 = 165 nM (103x weaker); Apitolisib: PI3Kα IC50 = 5 nM (12.5x weaker); mTOR Ki = 17 nM (10.6x weaker) |
| Quantified Difference | Gedatolisib demonstrates 10- to 100-fold greater potency against mTOR relative to other dual PI3K/mTOR inhibitors, and 10- to 15-fold greater potency against PI3Kα |
| Conditions | Cell-free enzymatic assays using recombinant kinase domains |
Why This Matters
Uniform, high-potency blockade of all Class I PI3K isoforms and both mTOR complexes minimizes pathway reactivation via feedback loops or alternative isoform signaling, which is critical for achieving sustained pathway suppression and overcoming PTEN/PIK3CA-independent resistance mechanisms.
